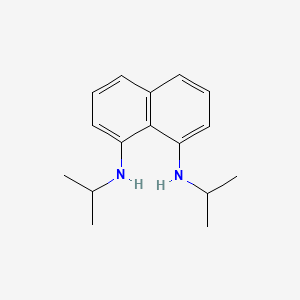

1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-

Übersicht

Beschreibung

1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- is an organic compound with the molecular formula C₁₄H₂₀N₂. This compound is part of the naphthalenediamine family, characterized by the presence of two amino groups attached to a naphthalene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,8-naphthalenediamine with isopropyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

There seems to be some confusion regarding the exact compound you're asking about. The query specifies "1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-", while most of the search results refer to "1,8-Naphthalenediamine" (also known as 1,8-Diaminonaphthalene) or its derivatives. Here's a breakdown of the information available, separating the data for the different compounds where necessary:

1,8-Naphthalenediamine

Overview:

- 1,8-Naphthalenediamine is a compound that can undergo sublimation . It reacts with iron(III) chloride to produce a brownish precipitate .

Applications:

- Reagent for Nitrite Detection: It can be used as a reagent to detect nitrite in acidic or neutral solutions, reacting to form a reddish-brown precipitate of 1,8-azidiiminonaphthalene . The limit concentration is 0.2 ppm .

- Reagent for Selenium Detection: It can also be used as a reagent to detect selenium in acetic acid solutions. When heated with selenious acid or alkali selenate, it produces a brownish precipitate, with a limit concentration of 1 ppm .

- Organic Synthesis: 1,8-Diaminonaphthalene serves as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Physical Properties:

- Appearance: Described as a blackish-purple solid in the form of lumps or flakes .

- Solubility: Slightly soluble in water (850mg/L) and soluble in hot water. Soluble in ethanol and ether .

- Melting Point: Approximately 64°C .

Derivatives of 1,8-Naphthalenediamine and Naphthalimide

- Anti-tumor Activity: Research indicates that structural modifications of 1,8-naphthalimide derivatives can improve anti-tumor activity and reduce toxicity. These derivatives can act as cell probes and DNA targeting agents .

- Antimicrobial activity: Quaternized 1,8-naphthaliimide derivatives have shown moderate antimicrobial activity against gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as inhibitory activities against Taq polymerase and transcriptase .

- Inhibitor of Vibrio cholerae: 3-amino 1,8-naphthalimide (3-A1, 8NI) can inhibit the production of cholera toxin and hinder the movement of Vibrio cholera and Vibrio parahaemolyticus .

N,N'-bis(1-methylheptyl)-1,5-Naphthalenediamine

Wirkmechanismus

The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Naphthalenediamine: Lacks the isopropyl groups, leading to different reactivity and applications.

N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Contains methyl groups instead of isopropyl groups, resulting in different steric and electronic properties.

Uniqueness

1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- is unique due to the presence of isopropyl groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Biologische Aktivität

1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-, also known as N,N'-diisopropyl-1,8-naphthalenediamine (DIPN), is a compound of significant interest due to its diverse biological activities and applications in various fields such as organic electronics and sensor technology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical formula of 1,8-naphthalenediamine, N,N'-bis(1-methylethyl)- is C16H22N2, with a molecular weight of 258.36 g/mol. The compound features two isopropyl groups attached to the nitrogen atoms of the naphthalene backbone, which enhances its solubility and stability in organic solvents.

Biological Activities

Research has indicated that DIPN exhibits several biological activities:

- Antioxidant Activity : Studies have shown that derivatives of naphthalenediamines possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is attributed to the electron-rich amine groups that can scavenge free radicals.

- Antimicrobial Properties : Certain derivatives of naphthalenediamine have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Catalytic Activity : DIPN has been investigated for its role as a catalyst in organic transformations. Its dual amine functional groups facilitate various chemical reactions, making it valuable in synthetic chemistry.

The biological activity of DIPN can be attributed to its structural features:

- Electron Donation : The amine groups in DIPN can donate electrons, which is crucial for its antioxidant and antimicrobial activities. This electron donation helps stabilize free radicals and disrupts bacterial metabolism.

- Interaction with Metal Ions : DIPN has shown potential as a chelating agent for metal ions, which can inhibit metalloproteases—enzymes that require metal ions for their catalytic activity. This interaction can lead to the inactivation of these enzymes, providing a pathway for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of 1,8-naphthalenediamine derivatives:

- Antioxidant Studies : A study demonstrated that certain naphthalenediamine derivatives significantly reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantitatively assessed using DPPH and ABTS assays.

- Antimicrobial Efficacy : Research indicated that DIPN exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

- Sensor Applications : DIPN's incorporation into polymer films has been studied for developing chemical sensors capable of detecting nitroaromatic explosives. The detection mechanism relies on changes in electrical properties upon exposure to target analytes.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,8-Diaminonaphthalene | C10H10N2 | Simpler structure; used primarily in dye synthesis |

| N,N,N',N'-Tetramethyl-1,8-naphthalenediamine | C14H18N2 | Higher methylation; exhibits different solubility |

| 1,5-Naphthalenediamine | C10H10N2 | Different positioning of amine groups; distinct reactivity |

| 2-Amino-1-naphthol | C10H9NO | Contains hydroxyl group; used in dye applications |

The uniqueness of DIPN lies in its specific arrangement of substituents on the naphthalene ring, enhancing its reactivity compared to simpler diamines. Its dual alkyl substituents contribute to its stability and solubility in organic solvents.

Eigenschaften

IUPAC Name |

1-N,8-N-di(propan-2-yl)naphthalene-1,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-11(2)17-14-9-5-7-13-8-6-10-15(16(13)14)18-12(3)4/h5-12,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWNYVBEIINDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1C(=CC=C2)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573586 | |

| Record name | N~1~,N~8~-Di(propan-2-yl)naphthalene-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372988-36-8 | |

| Record name | N~1~,N~8~-Di(propan-2-yl)naphthalene-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.